rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is a synthetic derivative of nicotine, characterized by the presence of a thiomethyl group at the 3' position of the nicotine structure. This compound is primarily used in research settings, particularly in studies related to nicotine's pharmacological effects and the development of anti-nicotine vaccines. The compound is classified under smoking-related substances and is recognized for its potential applications in smoking cessation therapies.
The compound can be sourced from chemical suppliers, such as LGC Standards, which provides it in a neat format with a purity exceeding 95% . The chemical has a CAS number of 1246820-13-2 and is produced under controlled conditions, often requiring specific documentation for purchase due to its classification.
rac-trans 3'-Thiomethyl Nicotine Dihydrochloride falls under the category of alkaloids, specifically nicotine analogs. It is recognized for its structural similarities to nicotine, which allows it to interact with nicotinic acetylcholine receptors in biological systems.
The synthesis of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride involves several steps that typically include:
Technical details regarding the exact reagents and conditions used in these reactions are often proprietary or found within specialized literature on synthetic organic chemistry.
The molecular formula for rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is with a molecular weight of approximately 280.06 g/mol .
CN1[C@H](C2=CC=CN=C2)[C@@H](CS)CC1.Cl.Cl
InChI=1S/C11H16N2S.2ClH/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9;;/h2-3,5,7,10-11,14H,4,6,8H2,1H3;2*1H/t10-,11-;;/m1../s1
The structure features a pyridine ring and a pyrrolidine moiety typical of nicotine derivatives, along with a thiomethyl substituent that alters its pharmacological properties.
The compound can participate in various chemical reactions typical of thiols and nitrogen-containing heterocycles:
These reactions are essential for understanding the reactivity and potential modifications of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride in various applications.
The mechanism of action of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride largely parallels that of nicotine itself. It primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs), leading to:
rac-trans 3'-Thiomethyl Nicotine Dihydrochloride has several scientific applications:
This compound represents an important area of study within pharmacology and toxicology, particularly regarding its implications for smoking cessation therapies and receptor biology.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3